molecular formula C16H22O11 B1366884 Mannopyranose, pentaacetate, beta-d- CAS No. 4026-35-1

Mannopyranose, pentaacetate, beta-d-

Cat. No. B1366884
CAS RN: 4026-35-1
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-RBGFHDKUSA-N
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Description

Beta-D-Mannopyranose pentaacetate is a chemical compound with the molecular formula C16H22O11 . It is used in the preparation of glycopyranoside phosphates for the study of T-lymphocyte mediated inflammatory diseases . It is also used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .


Synthesis Analysis

The synthesis of Mannopyranose, pentaacetate, beta-d- involves several steps. In one study, the doubly 13C-isotope labeled α-D-[1,2-13C2]Manp-(1→4)-α-D-Manp-OMe was synthesized to facilitate conformational analysis based on 13C, 13C coupling constants . Another study mentioned the use of diisobutylaluminium hydride reduction of D-glucose-derived chiral synthon .


Molecular Structure Analysis

The molecular structure of Beta-D-Mannopyranose pentaacetate consists of 16 carbon atoms, 22 hydrogen atoms, and 11 oxygen atoms . The average mass is 390.339 Da and the monoisotopic mass is 390.116211 Da .


Chemical Reactions Analysis

Beta-D-Mannopyranose pentaacetate is used in chemical reactions for glycosylation . It has been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .


Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-D-Mannopyranose pentaacetate include an average mass of 390.339 Da and a monoisotopic mass of 390.116211 Da . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

The primary targets of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose are selectins , a family of cell adhesion molecules . These molecules play a crucial role in the body’s immune response, mediating the interaction between leukocytes (white blood cells) and endothelial cells (cells that line the blood vessels) .

Mode of Action

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose interacts with its targets by acting as a glycosylation agent . Glycosylation is a process where a carbohydrate (in this case, mannopyranose) is attached to a target molecule, altering its properties. This compound has been used in studies assessing novel synthetic inhibitors of selectin-mediated cell adhesion .

Biochemical Pathways

The compound affects the cell adhesion pathway by inhibiting the action of selectins . This can potentially disrupt the recruitment of leukocytes to sites of inflammation, a key step in the body’s immune response .

Result of Action

By inhibiting selectin-mediated cell adhesion, 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose could potentially modulate the body’s immune response . This could have implications for the treatment of inflammatory diseases, although more research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that it may be more effective in non-polar environments. Additionally, like many organic compounds, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability .

Future Directions

While specific future directions for the use of Beta-D-Mannopyranose pentaacetate were not found in the search results, its use in glycosylation processes and the study of T-lymphocyte mediated inflammatory diseases suggests potential applications in biomedical research .

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-RBGFHDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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